5-Phenyl-1,2,4-dithiazol-3-one
Overview
Description
5-Phenyl-3H-1,2,4-dithiazole-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe molecular formula of 5-Phenyl-1,2,4-dithiazol-3-one is C8H5NOS2, and it has a molecular weight of 195.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-dithiazol-3-one typically involves the sulfurization of N-aroyl-isothiocyanates, thionocarbamates, or dithiocarbamates. One common method includes the treatment of aroyl isothiocyanates with excess phosphorus pentasulfide in boiling carbon disulfide, resulting in the formation of the dithiazole compound . Another method involves the sulfurization of S-methyl N-aroyl-dithiocarbamates in benzene, which provides better yields compared to other methods .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3H-1,2,4-dithiazole-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can convert the dithiazole ring into other sulfur-containing heterocycles.
Substitution: Substitution reactions can occur at the phenyl ring or the dithiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Phenyl-1,2,4-dithiazol-3-one include phosphorus pentasulfide, acetonitrile, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as carbon disulfide or benzene .
Major Products Formed
The major products formed from the reactions of this compound include dithiazole oxides, reduced dithiazole derivatives, and substituted dithiazole compounds .
Scientific Research Applications
5-Phenyl-3H-1,2,4-dithiazole-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,4-dithiazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a sulfur donor, releasing hydrogen sulfide (H2S), which is a signaling molecule involved in various physiological processes . The release of H2S can modulate cellular functions, including vasodilation, anti-inflammatory responses, and cytoprotection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenyl-1,2,4-dithiazol-3-one include:
1,2,4-Dithiazole-3-thiones: These compounds share a similar dithiazole ring structure and exhibit comparable chemical properties.
3-Phenyl-1,2,4-dithiazoline-5-one: This compound is used as a sulfurizing reagent and has similar applications in organic synthesis.
1,3-Dithiole Derivatives: These compounds contain sulfur atoms within their ring structures and are used in various chemical and biological applications.
Uniqueness
Its ability to act as a hydrogen sulfide donor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H5NOS2 |
---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
5-phenyl-1,2,4-dithiazol-3-one |
InChI |
InChI=1S/C8H5NOS2/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
LKDWQHQNDDNHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)SS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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